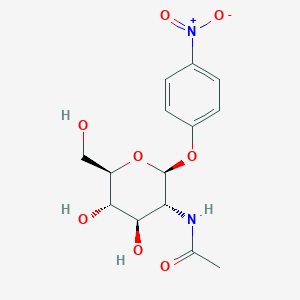

4-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE

Übersicht

Beschreibung

AVR-48 ist ein strukturelles Derivat von Chitin, einem langkettigen Polymer aus N-Acetylglucosamin. Diese Verbindung hat in verschiedenen Nagetiermodellen, einschließlich derer, die durch Lipopolysaccharid, Hyperoxie und Sepsis induziert wurden, ein erhebliches Potenzial zur Reduzierung von Lungenverletzungsparametern gezeigt . AVR-48 ist bekannt für seine immunmodulatorischen Eigenschaften, was es zu einem vielversprechenden Kandidaten für die Behandlung von Lungeninfektionen und -verletzungen macht .

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

Substrate for N-acetyl-β-D-glucosaminidase

4-NP-GlcNAc is primarily used as a substrate for measuring the activity of N-acetyl-β-D-glucosaminidase (NAGase), an enzyme involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The enzymatic reaction produces 4-nitrophenol, which can be quantitatively measured through spectrophotometry.

Case Study:

In a study assessing the activity of NAGase in various biological samples, researchers utilized 4-NP-GlcNAc to establish a colorimetric assay. They reported that the assay exhibited high sensitivity and specificity, allowing for the detection of enzyme activity in human serum samples with significant precision.

Clinical Diagnostics

Biomarker for Disease

The measurement of NAGase activity using 4-NP-GlcNAc has been linked to various diseases, including cancer and inflammatory conditions. Elevated levels of NAGase have been associated with tumor progression and inflammatory responses.

Case Study:

A clinical study investigated the correlation between NAGase activity and cancer progression in patients with breast cancer. The results indicated that higher NAGase levels correlated with advanced disease stages, suggesting that 4-NP-GlcNAc could serve as a potential biomarker for monitoring disease progression.

Glycosylation Studies

Understanding Glycoprotein Functionality

4-NP-GlcNAc is instrumental in studying glycosylation processes, which are critical for protein functionality and cellular interactions. By using this compound, researchers can dissect the roles of specific glycosidases in modifying glycoproteins.

Case Study:

In a research project focused on the glycosylation patterns of cell surface proteins, scientists employed 4-NP-GlcNAc to analyze the enzymatic activity of various glycosidases involved in glycoprotein maturation. The findings contributed to understanding how glycosylation affects cell signaling pathways .

Drug Development

Potential Therapeutic Applications

The compound has been explored for its potential therapeutic effects in modulating immune responses due to its interaction with enzymes involved in carbohydrate metabolism.

Case Study:

Research conducted on rodent models indicated that treatment with derivatives of 4-NP-GlcNAc could reduce lung injury caused by sepsis and hyperoxia. This suggests that compounds similar to 4-NP-GlcNAc might be developed into therapeutic agents targeting inflammatory conditions .

Cell Culture Applications

In cell biology, 4-NP-GlcNAc is utilized for modifying cell culture conditions to study cellular responses to glycosylation changes.

Case Study:

In experiments examining the effects of altered glycosylation on cell adhesion properties, researchers found that treating cells with 4-NP-GlcNAc modified their interaction with extracellular matrix components, providing insights into cellular behavior under different conditions .

Wirkmechanismus

Target of Action

The primary target of 4-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE is the enzyme N-acetyl-β-D-glucosaminidase . This enzyme plays a crucial role in the hydrolysis of oligosaccharides containing chitin .

Mode of Action

this compound acts as a substrate for N-acetyl-β-D-glucosaminidase . The enzymatic action cleaves the glycosidic bond of the compound, resulting in the formation of 4-nitrophenolate .

Biochemical Pathways

The cleavage of the glycosidic bond in this compound by N-acetyl-β-D-glucosaminidase is a key step in the breakdown of chitin-containing molecules . This process allows for the digestion or re-uptake of environmental chitin, carbon, or nitrogen .

Pharmacokinetics

Its solubility in water is 5 mg/ml, which may influence its bioavailability .

Result of Action

The enzymatic action on this compound results in the formation of 4-nitrophenolate . This product can be quantified by colorimetric detection at 405 nm, serving as a measure of N-acetyl-β-D-glucosaminidase activity .

Action Environment

The action of this compound is influenced by the presence of water, which is necessary for the enzymatic hydrolysis to occur

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl N-acetyl-beta-D-glucosaminide interacts with the enzyme N-acetyl-beta-glucosaminidase . The enzymatic action cleaves the glycosidic bond of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide, forming 4-nitrophenolate (pNP), which can be measured at 405 nm .

Cellular Effects

The effects of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide on cells are primarily observed through its interaction with N-acetyl-beta-glucosaminidase. This interaction influences cellular function by affecting the activity of this enzyme .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide involves its interaction with N-acetyl-beta-glucosaminidase. This enzyme cleaves the glycosidic bond of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide, leading to the formation of 4-nitrophenolate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide can be observed over time through changes in the colorimetric detection at 405 nm .

Metabolic Pathways

4-Nitrophenyl N-acetyl-beta-D-glucosaminide is involved in the metabolic pathway of N-acetyl-beta-glucosaminidase, where it serves as a substrate for this enzyme .

Transport and Distribution

The transport and distribution of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide within cells and tissues are largely dependent on the activity of N-acetyl-beta-glucosaminidase .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide is influenced by its interaction with N-acetyl-beta-glucosaminidase .

Vorbereitungsmethoden

AVR-48 wird aus Chitin synthetisiert, einem natürlichen Polymer, das in den Exoskeletten von Krebstieren und Insekten vorkommt. Der Syntheseweg umfasst die Hydrolyse von Chitin zur Herstellung von N-Acetylglucosamin, gefolgt von weiteren chemischen Modifikationen, um spezifische funktionelle Gruppen einzuführen . Die industrielle Produktion von AVR-48 beinhaltet die Verwendung von Hochdruckreaktoren und speziellen Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten . Die Verbindung wird dann mit chromatographischen Techniken gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

AVR-48 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und Halogenierungsmittel für die Substitution . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate mit veränderten funktionellen Gruppen, die die biologische Aktivität von AVR-48 verbessern oder verändern können .

Vergleich Mit ähnlichen Verbindungen

AVR-48 ähnelt anderen Chitinderivaten wie AVR-25, die ebenfalls immunmodulatorische Eigenschaften aufweisen . AVR-48 ist einzigartig in seiner Fähigkeit, sowohl an TLR4- als auch an CD163-Rezeptoren zu binden, was seine immunmodulatorischen Wirkungen verstärkt . Andere ähnliche Verbindungen sind Chitosan und seine Derivate, die auf ihre antimikrobiellen und entzündungshemmenden Eigenschaften untersucht wurden . AVR-48 zeichnet sich durch seine spezifische Rezeptorbindung und sein Potenzial für die Behandlung von Lungenverletzungen und -infektionen aus .

Biologische Aktivität

4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside (commonly referred to as pNPG) is a synthetic compound that has garnered interest due to its biological activities, particularly as a substrate in enzyme assays and its potential applications in biochemical research. This article delves into the biological activity of pNPG, focusing on its enzymatic interactions, inhibitory properties, and implications in various biological processes.

- Molecular Formula: C14H18N2O8

- Molecular Weight: 342.30 g/mol

- CAS Number: 3459-18-5

- Melting Point: 210°C to 212°C

- Solubility: Soluble in water (0.5% solution)

Enzymatic Activity

pNPG is primarily utilized as a substrate for various glycosidases, particularly in the study of enzyme kinetics and substrate specificity. It acts as a chromogenic substrate for enzymes such as:

- α-glucosidase

- β-glucosidase

The hydrolysis of pNPG by these enzymes releases p-nitrophenol, which can be quantitatively measured at 400 nm, allowing for the determination of enzyme activity.

Table 1: Enzyme Activity with pNPG

| Enzyme Type | Activity Measured | Reference |

|---|---|---|

| α-glucosidase | Hydrolysis Rate | |

| β-glucosidase | Hydrolysis Rate | |

| Chitinase | Substrate Specificity |

Inhibitory Properties

Research indicates that pNPG exhibits inhibitory effects on certain glycosidases, making it a valuable tool in studying carbohydrate metabolism and diabetes management. The compound's structure allows it to interact effectively with enzyme active sites, thus inhibiting their function.

Case Studies on Inhibition

- Inhibition of α-amylase and α-glucosidase : Studies have shown that pNPG can inhibit these enzymes, which are critical in carbohydrate digestion. This inhibition can lead to decreased glucose absorption, making it relevant for antidiabetic research .

- Comparison with Other Glycosides : Research comparing pNPG with other glycosides revealed that it has a lower IC50 value than many common glycosides, indicating stronger inhibitory activity against specific enzymes involved in glucose metabolism .

Table 2: Inhibitory Concentrations of Various Glycosides

| Glycoside | IC50 (µM) | Reference |

|---|---|---|

| p-nitrophenyl-α-D-glucopyranoside | 2.9 | |

| Methyl β-D-glucopyranoside | 100 | |

| p-aminophenyl β-D-mannopyranoside | 0.15 |

Applications in Research

The biological activity of pNPG extends beyond enzyme assays. Its role in studying cellular processes is significant:

- Cell Cycle and Apoptosis : The compound has been used to assess cell viability and apoptosis rates in various cell lines through assays measuring lactate dehydrogenase (LDH) release and fluorescence-based detection methods .

- Glucose Uptake Studies : pNPG is utilized in cell-based assays to measure glucose uptake modifications induced by different compounds, providing insights into insulin signaling pathways .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRLTNCLYHKQCK-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275049 | |

| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-18-5 | |

| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl-N-acetyl-2-deoxyglucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-nitrophenyl-2-acetamido-2-deoxy-β-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVR-48 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVY9AA7Y5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 4-Nitrophenyl N-acetyl-β-D-glucosaminide and what is it used for in research?

A1: 4-Nitrophenyl N-acetyl-β-D-glucosaminide (also called 4-NP-GlcNAc) is a synthetic compound used as an artificial substrate to measure the activity of the enzyme N-acetyl-β-D-hexosaminidase (also known as N-acetyl-β-D-glucosaminidase or NAGase) [, ]. This enzyme plays a crucial role in the breakdown of certain carbohydrates in the body.

Q2: How does 4-Nitrophenyl N-acetyl-β-D-glucosaminide help in measuring NAGase activity?

A2: NAGase acts upon 4-NP-GlcNAc, cleaving the bond and releasing 4-nitrophenol [, ]. This released 4-nitrophenol can be measured spectrophotometrically due to its distinct absorbance properties. The rate of 4-nitrophenol formation directly correlates with the enzyme's activity.

Q3: Are there any challenges in using 4-nitrophenol for spectrophotometric measurements in this context?

A3: Yes, 4-nitrophenol doesn't ionize efficiently at the pH optimum for NAGase activity (around pH 5) []. This low ionization results in weaker absorbance, making accurate measurements difficult.

Q4: How can the challenge of low 4-nitrophenol ionization be addressed in NAGase assays?

A4: Researchers have found that adding diethylaminoethyl-α-cyclodextrin (DEn-CD) to the reaction mixture significantly improves 4-nitrophenol ionization at pH 5 []. This additive allows for a more sensitive and convenient spectrophotometric assay for NAGase activity.

Q5: Have alternative substrates to 4-Nitrophenyl N-acetyl-β-D-glucosaminide been explored for NAGase activity assays?

A5: Yes, researchers have also explored 2-chloro-4-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate for kinetic rate assays of NAGase, particularly in urine samples []. This substrate offers advantages like high precision and a wide measurement range, making it suitable for clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.